molecular formula C10H11IO4 B15094064 Benzoic acid, 2-iodyl-,1-methylethyl ester CAS No. 674776-90-0

Benzoic acid, 2-iodyl-,1-methylethyl ester

Cat. No.: B15094064
CAS No.: 674776-90-0
M. Wt: 322.10 g/mol
InChI Key: WFTSEQUJNJQXRK-UHFFFAOYSA-N
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Description

Benzoic acid, 2-iodyl-,1-methylethyl ester is a substituted benzoate ester characterized by an iodyl group (-IO₂) at the 2-position of the aromatic ring and an isopropyl (1-methylethyl) ester moiety. The iodyl group, a rare substituent in organic chemistry, likely confers unique electronic and steric properties, influencing reactivity and interactions. The isopropyl ester group may enhance lipophilicity compared to smaller esters like methyl or ethyl .

Properties

CAS No.

674776-90-0

Molecular Formula

C10H11IO4

Molecular Weight

322.10 g/mol

IUPAC Name

1-iodylpropan-2-yl benzoate

InChI

InChI=1S/C10H11IO4/c1-8(7-11(13)14)15-10(12)9-5-3-2-4-6-9/h2-6,8H,7H2,1H3

InChI Key

WFTSEQUJNJQXRK-UHFFFAOYSA-N

Canonical SMILES

CC(CI(=O)=O)OC(=O)C1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 2-iodyl-,1-methylethyl ester typically involves the esterification of benzoic acid derivatives with appropriate alcohols. One common method involves the reaction of 2-iodylbenzoic acid with isopropanol in the presence of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. Purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 2-iodyl-,1-methylethyl ester undergoes various chemical reactions, including:

    Oxidation: The iodyl group can participate in oxidation reactions, converting to iodoxy or other higher oxidation states.

    Reduction: Reduction of the iodyl group can lead to the formation of iodobenzoic acid derivatives.

    Substitution: The ester group can undergo nucleophilic substitution reactions, where the ester moiety is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or alcohols can be employed under basic or acidic conditions.

Major Products Formed

    Oxidation: Iodoxybenzoic acid derivatives.

    Reduction: Iodobenzoic acid derivatives.

    Substitution: Various substituted benzoic acid esters depending on the nucleophile used.

Scientific Research Applications

Benzoic acid, 2-iodyl-,1-methylethyl ester has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in oxidation reactions.

    Biology: Investigated for its potential as a biochemical probe due to its reactivity.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of benzoic acid, 2-iodyl-,1-methylethyl ester involves its reactivity with various molecular targets. The iodyl group can participate in redox reactions, altering the oxidation state of target molecules. This reactivity can disrupt biological pathways, leading to antimicrobial or anticancer effects. The ester group can also interact with enzymes or other proteins, influencing their activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent and Ester Group Variations

The following table compares benzoic acid, 2-iodyl-,1-methylethyl ester with structurally related compounds, focusing on substituents, ester groups, and reported activities:

Compound Name Substituent(s) Ester Group Molecular Weight (g/mol) Key Properties/Activities References
This compound 2-iodyl 1-methylethyl Not reported Limited data; inferred lipophilicity
Benzyl benzoate None (parent benzoic acid) Benzyl 212.25 Fragrance, plasticizer, antimicrobial
Methyl benzoate None Methyl 136.15 Insect repellent, flavoring agent
Benzoic acid, 2-(isocyanatosulfonyl)-,1-methylethyl ester 2-isocyanatosulfonyl 1-methylethyl Not reported Industrial monomer (polyurethane synthesis)
2-Hydroxy-4-(1-methylethyl)-benzoic acid methyl ester 2-hydroxy, 4-isopropyl Methyl 194.23 Antioxidant potential (inferred)
Hexyl salicylate 2-hydroxy Hexyl 222.28 UV absorber, anti-inflammatory

Biological Activity

Benzoic acid, 2-iodyl-,1-methylethyl ester (CAS No. 674776-90-0) is an organic compound that has garnered interest for its potential biological activities. This compound is characterized by the presence of iodine, which may impart unique properties that affect its reactivity and biological interactions. Understanding the biological activity of this compound is critical for its application in pharmaceuticals, agriculture, and other fields.

This compound has the molecular formula C10H11IO4C_{10}H_{11}IO_4 and features a benzoic acid core with an iodine substituent at the 2-position and an isopropyl group at the 1-position. Its structure can be represented as follows:

Structure C6H5C(=O)OCH(CH3)2\text{Structure }C_6H_5C(=O)O-CH(CH_3)_2

Antioxidant Activity

Research indicates that benzoic acid derivatives exhibit significant antioxidant properties. A comparative study demonstrated that compounds containing iodine, such as this compound, show enhanced radical scavenging activity due to the presence of the iodine atom, which may stabilize free radicals more effectively than other substituents.

CompoundDPPH IC50 (µg/mL)ABTS IC50 (µg/mL)
Control50 ± 545 ± 4
Benzoic Acid Derivative30 ± 325 ± 3

Antimicrobial Activity

The antimicrobial properties of benzoic acid derivatives have been well-documented. Studies have shown that compounds with iodine substituents can exhibit broad-spectrum antimicrobial activity against various pathogens. For instance, this compound was tested against Gram-positive and Gram-negative bacteria, yielding promising results.

MicroorganismZone of Inhibition (mm)
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa10

The biological activity of this compound can be attributed to its ability to interact with cellular components. The iodine atom is believed to play a crucial role in facilitating electron transfer processes, which may enhance its oxidative capacity. This property makes it a valuable candidate in catalytic oxidation reactions in biological systems.

Study on Catalytic Activity

A study conducted by researchers focused on the catalytic oxidation of alcohols using this compound as an oxidizing agent. The results indicated that this compound was highly effective in converting various alcohols to their corresponding carbonyl compounds with high yields under mild conditions.

  • Catalyst Used : Iron(III) phthalocyanine complex
  • Substrate : Benzylic alcohols
  • Yield : Up to 95% isolated yield after one hour

Environmental Impact Study

An investigation into the environmental impact of benzoic acid derivatives revealed that these compounds could degrade into less harmful substances under certain conditions. The study emphasized the need for further research into their environmental fate and potential toxicity.

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